molecular formula C9H4BrClO2S B2883309 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid CAS No. 1934530-17-2

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2883309
CAS No.: 1934530-17-2
M. Wt: 291.54
InChI Key: BQYHPIJNIPMCQW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C9H4BrClO2S. It is a derivative of benzothiophene, a sulfur-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination and chlorination of benzothiophene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzothiophene is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.

    Electrophilic Reagents: Bromine, chlorine.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
  • 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

Comparison: The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .

Biological Activity

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of bromine and chlorine atoms, suggest unique reactivity and interactions with biological targets. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrClO_2S. The presence of halogen substituents (bromine and chlorine) can enhance the compound's ability to interact with various biological targets, potentially leading to increased potency in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, likely through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Activity : Benzothiophene derivatives are known to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through various biochemical pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus16Moderate Activity
Escherichia coli32Moderate Activity
Mycobacterium tuberculosis8High Activity

Anticancer Properties

Research indicates that this compound may inhibit the growth of certain cancer cell lines. For instance, studies have shown its potential effectiveness against leukemia and solid tumors.

Cell Line IC50 (μM) Effect
MV4-11 (Leukemia)0.3Significant Growth Inhibition
HeLa (Cervical Cancer)0.5Moderate Growth Inhibition

Case Studies

  • Antitumor Activity in Leukemia Models : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MV4-11 cells, suggesting its potential as a lead compound for leukemia therapy .
  • Antimicrobial Efficacy Against Tuberculosis : In vitro assays showed that this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular agents .

Properties

IUPAC Name

4-bromo-5-chloro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2S/c10-8-4-3-7(9(12)13)14-6(4)2-1-5(8)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHPIJNIPMCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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